1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Overview
Description
The compound "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics and potential applications of "1-[2-(Benzyloxy)-4-methylphenyl]ethanone".
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves the use of piperonal and is characterized by various spectroscopic techniques . Similarly, the synthesis of 1,2-Bis(pentaphenylphenyl)benzene is achieved through cycloaddition reactions . These methods could potentially be adapted for the synthesis of "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the structure of molecules, as seen in the studies of various phenyl ethanone derivatives . These analyses reveal the presence of hydrogen bonds, π-π stacking interactions, and other noncovalent interactions that contribute to the stability and properties of the molecules. The molecular geometry and electronic structure can also be optimized and analyzed using computational methods such as DFT, as demonstrated in the study of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime .
Chemical Reactions Analysis
The reactivity of phenyl ethanone derivatives can be explored through their participation in various chemical reactions. For example, the oxidation of hydroxyphenyl ethanes leads to the formation of benzofuran derivatives . The interaction of benzothieno[2,3-c]pyrilium perchlorate with nucleophiles results in cyclocondensation products . These studies suggest that "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" could also undergo similar reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The studies of related compounds provide information on their melting points, solubility, and mesophase behavior . For instance, the hexagonal columnar mesophase observed in polyethers based on bis(hydroxyphenyl)ethane indicates the potential for liquid-crystalline properties . The photoreactivity of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a protecting group for carboxylic acids suggests that "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" could also be used in photochemical applications .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Route and Characterization : A study by Tang Yan-feng (2012) focused on synthesizing a related compound, 4-(benzyloxy)-1H-indazole, via a multi-step reaction, providing insights into the synthesis procedure and yield optimization for compounds similar to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (Tang Yan-feng, 2012).
Photochemical Study of Related Compounds : A. Castellan et al. (1990) investigated the photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, highlighting the transformation into various compounds through photochemical processes (Castellan et al., 1990).
Biological Activities
Antibacterial and Enzyme Inhibition : Y. Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which are precursors of isoflavonoids, for their antibacterial and enzyme inhibition properties, particularly against 5-lipoxygenase, highlighting the potential for compounds like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in medicinal chemistry (Vásquez-Martínez et al., 2019).
Anti-Inflammatory Activity : V. Singh et al. (2020) studied the anti-inflammatory activity of phenyl dimer compounds, providing insights into their potential medicinal uses and the role of structure in their effectiveness (Singh et al., 2020).
Structural and Conformational Analysis
Conformational Analysis : Craig D Grimmer and Cathryn A. Slabber (2015) applied NMR Analysis of Molecular Flexibility In Solution (NAMFIS) to a compound similar to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, offering insights into the solution conformational analysis of such compounds (Grimmer & Slabber, 2015).
Crystallography and Spectroscopy Studies : M. Hauteville et al. (1999) investigated the benzylation of a related compound, providing valuable information about the structural aspects and behavior of compounds like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (Hauteville et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-(4-methyl-2-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-9-15(13(2)17)16(10-12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKXBAHOASWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497349 | |
Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-4-methylphenyl]ethanone | |
CAS RN |
58110-89-7 | |
Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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